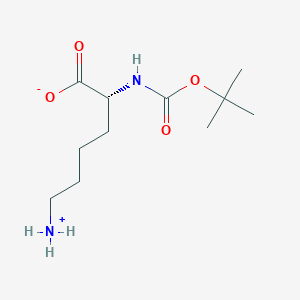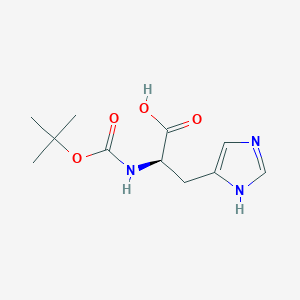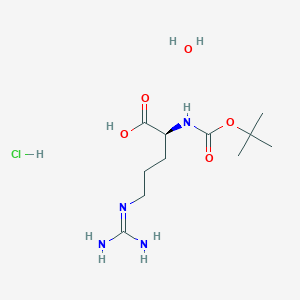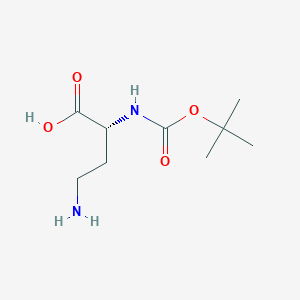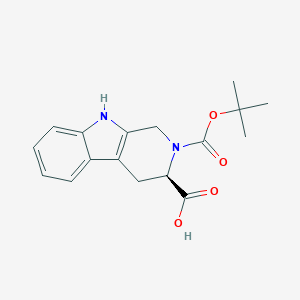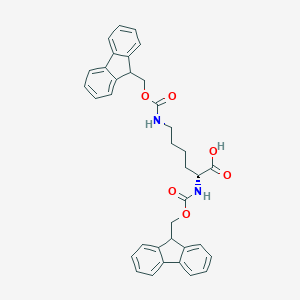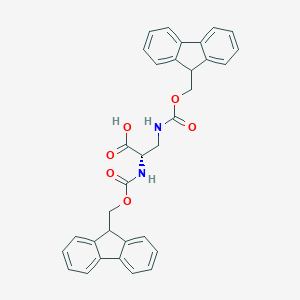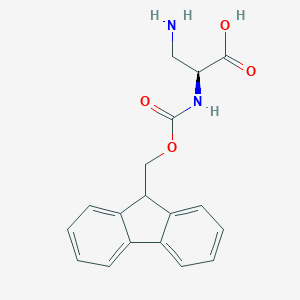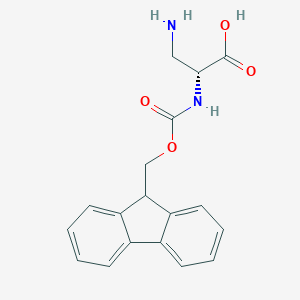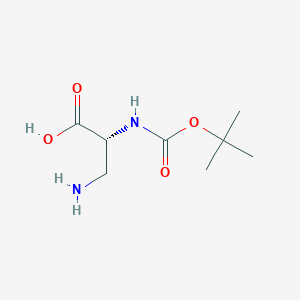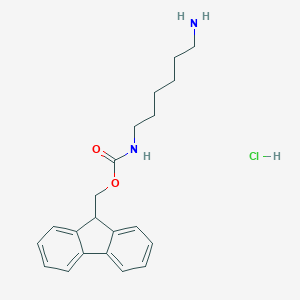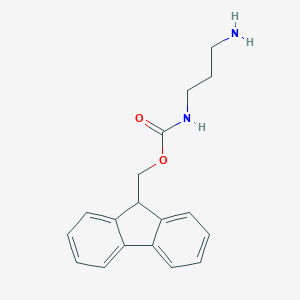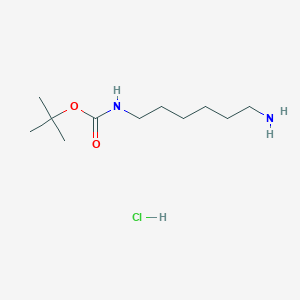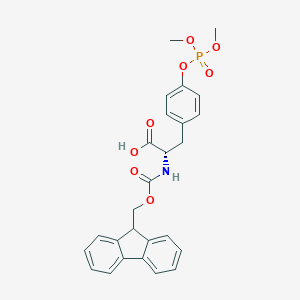
Fmoc-Tyr(PO3Me2)-OH
Descripción general
Descripción
Fmoc-Tyr(PO3Me2)-OH, also known as 9-fluorenylmethoxycarbonyl-O-phosphonomethyl-L-tyrosine, is a derivative of tyrosine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to introduce phosphorylated tyrosine residues into peptides. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group provides protection to the amino group during synthesis, while the phosphonomethyl group mimics the natural phosphorylation of tyrosine, which is crucial in many biological processes.
Aplicaciones Científicas De Investigación
Fmoc-Tyr(PO3Me2)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis
Mecanismo De Acción
Target of Action
Fmoc-Tyr(PO3Me2)-OH, also known as Fmoc-protected tyrosine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides, where it serves as a building block in the formation of these sequences .
Mode of Action
This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amino acid tyrosine during the synthesis of the peptide chain . The Fmoc group is then removed, or deprotected, allowing the tyrosine to be incorporated into the growing peptide chain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is peptide synthesis . Specifically, it is involved in the formation of peptide bonds, which link amino acids together to form peptides . The use of this compound in this process can lead to the creation of peptides with specific sequences and structures .
Pharmacokinetics
The bioavailability of the peptides would depend on factors such as their size, charge, hydrophobicity, and the presence of specific transporters .
Result of Action
The result of this compound’s action is the formation of peptides with specific sequences and structures . These peptides can have a wide range of biological activities, depending on their sequence and structure .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of Fmoc deprotection and peptide bond formation . Additionally, the stability of the resulting peptides can be influenced by factors such as pH, temperature, and the presence of proteolytic enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(PO3Me2)-OH typically involves the following steps:
Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using a suitable protecting group, such as tert-butyl (tBu).
Phosphorylation: The protected tyrosine is then phosphorylated using a phosphonomethylating agent, such as dimethyl phosphite, in the presence of a base like sodium hydride.
Fmoc Protection: The amino group of the phosphorylated tyrosine is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.
Deprotection: The protecting groups are removed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the reduction of the phosphonomethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphorylated tyrosine residue.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the tyrosine residue.
Reduction: Reduced forms of the phosphonomethyl group.
Substitution: Substituted derivatives at the phosphorylated tyrosine residue.
Propiedades
IUPAC Name |
(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHCDMSMVMNCER-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433636 | |
| Record name | Fmoc-Tyr(PO3Me2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127633-36-7 | |
| Record name | Fmoc-Tyr(PO3Me2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


